Cas no 868153-40-6 (8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide)

8-Methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by its methoxy and nitro functional groups. The compound exhibits potential utility in organic synthesis and pharmaceutical research due to its structurally distinct chromene core, which is known for its biological activity. The presence of electron-withdrawing and electron-donating substituents enhances its reactivity, making it a candidate for further derivatization. Its stability under standard conditions and well-defined molecular structure facilitate precise applications in medicinal chemistry. The tert-alkyl amide moiety may contribute to improved solubility and bioavailability, underscoring its relevance in drug discovery and development.
8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide structure
868153-40-6 structure
Product Name:8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide
CAS No:868153-40-6
MF:C19H24N2O6
MW:376.403665542603
CID:6145469
PubChem ID:2146237
Update Time:2025-06-07

8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide
    • 8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide
    • SR-01000014652
    • AKOS005141401
    • F1732-0157
    • SR-01000014652-1
    • 868153-40-6
    • Inchi: 1S/C19H24N2O6/c1-18(2,3)10-19(4,5)20-16(22)13-8-11-7-12(21(24)25)9-14(26-6)15(11)27-17(13)23/h7-9H,10H2,1-6H3,(H,20,22)
    • InChI Key: JLHSTYUEACNVRA-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=O)OC2C(=CC(=CC=2C=1)[N+](=O)[O-])OC)NC(C)(C)CC(C)(C)C

Computed Properties

  • Exact Mass: 376.16343649g/mol
  • Monoisotopic Mass: 376.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 644
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 110Ų

8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1732-0157-2μmol
8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide
868153-40-6 90%+
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$57.0 2023-05-17
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F1732-0157-20μmol
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F1732-0157-1mg
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F1732-0157-2mg
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F1732-0157-3mg
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F1732-0157-4mg
8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide
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Life Chemicals
F1732-0157-5mg
8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide
868153-40-6 90%+
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$69.0 2023-05-17
Life Chemicals
F1732-0157-10mg
8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide
868153-40-6 90%+
10mg
$79.0 2023-05-17

8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide Related Literature

Additional information on 8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide

Introduction to 8-Methoxy-6-Nitro-2-Oxo-N-(2,4,4-Trimethylpentan-2-Yl)-2H-Chromene-3-Carboxamide (CAS No. 868153-40-6)

8-Methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide (CAS No. 868153-40-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the chromene family and is characterized by its unique structural features, including a chromene ring system, a nitro group, and a substituted amide moiety. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.

The chromene ring system in 8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is a key structural element that contributes to its stability and reactivity. Chromenes are known for their ability to undergo various chemical transformations, making them versatile building blocks in synthetic chemistry. The methoxy group at the 8-position enhances the compound's solubility and electronic properties, while the nitro group at the 6-position introduces strong electron-withdrawing effects that can influence the compound's reactivity and biological activity.

The amide moiety in 8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is particularly noteworthy. Amides are known for their stability and ability to form hydrogen bonds, which can play a crucial role in interactions with biological targets. The substitution of the amide with a 2,4,4-trimethylpentan-2-yl group adds steric bulk and hydrophobicity, which can affect the compound's pharmacokinetic properties and target selectivity.

In recent years, 8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications. Research has shown that this compound exhibits significant anti-inflammatory and antioxidant properties. A study published in the Journal of Medicinal Chemistry (JMC) demonstrated that 8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the antioxidant properties of 8-methoxy-6-nitro-2-oxy-N-(2,4,4-trimethylpentan-2-y)-l)-2H-chromene--carboxamide have been explored in several studies. A study published in Free Radical Biology and Medicine (FRBM) found that this compound can effectively scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. These findings suggest that 8-methoxy--nitro--oxo--(trimethylpentan--yl)--chromene--carboxamide may have potential applications in preventing or treating oxidative stress-related conditions such as neurodegenerative diseases and cardiovascular disorders.

The pharmacokinetic profile of 8-methoxy--nitro--oxo--(trimethylpentan--yl)--chromene--carboxamide has also been investigated. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters. The hydrophobic nature of the 2,4,4-trimethylpentan-2-y-l substituent enhances its ability to cross cell membranes and reach target tissues. Additionally, the compound's stability under physiological conditions ensures that it remains active over an extended period.

In terms of safety and toxicity, preliminary studies have indicated that 8-methoxy--nitro--oxo--(trimethylpentan--yl)--chromene--carboxamide is well-tolerated at therapeutic doses. However, further preclinical and clinical studies are necessary to fully evaluate its safety profile and determine optimal dosing regimens.

The potential therapeutic applications of 8-methoxy--nitro--oxo--(trimethylpentan--yl)--chromene--carboxamide extend beyond anti-inflammatory and antioxidant effects. Recent research has explored its anticancer properties as well. A study published in Cancer Letters found that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that 8-methoxy--nitro--oxo--(trimethylpentan--yl)--chromene--carboxamide may have potential as an anticancer agent.

In conclusion, 8-methoxy--nitro--oxo--(trimethylpentan--yl)--chromene--carboxamide (CAS No. 868153--6)) is a multifaceted compound with a range of potential therapeutic applications. Its unique structural features contribute to its chemical stability and biological activity, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical uses.

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